Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18FNO3 and a molecular weight of 279.31 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the fluorobenzoyl group adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound has a fluoromethyl group instead of a fluorobenzoyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different chemical properties, making it useful in different types of reactions.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: The presence of a bromomethyl group allows for different substitution reactions compared to the fluorobenzoyl group.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Eigenschaften
Molekularformel |
C15H18FNO3 |
---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-5-4-6-12(16)7-10/h4-7,11H,8-9H2,1-3H3 |
InChI-Schlüssel |
DRBRIMOMCBLUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.